Miconazole-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

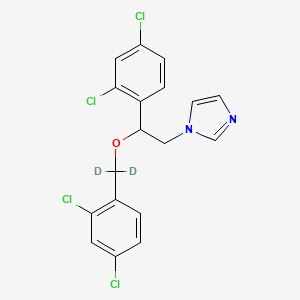

Molecular Formula |

C18H14Cl4N2O |

|---|---|

Molecular Weight |

418.1 g/mol |

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole |

InChI |

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i10D2 |

InChI Key |

BYBLEWFAAKGYCD-KBMKNGFXSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Miconazole-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Miconazole-d2, a deuterated analog of the widely used antifungal agent, Miconazole. This isotopically labeled compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols, and the expected analytical characterization of this compound.

Introduction

Miconazole is a broad-spectrum imidazole antifungal agent effective against a range of fungi, including yeasts and dermatophytes.[1] Its mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[1] Deuterium-labeled internal standards, such as this compound, are essential for accurate bioanalytical method development, as they exhibit similar physicochemical properties to the parent drug but are distinguishable by mass spectrometry.[2] The synthesis of this compound typically involves the introduction of deuterium atoms at a non-labile position within the molecule.

Proposed Synthesis of this compound

A common and efficient synthetic route to Miconazole involves the N-alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 2,4-dichlorobenzyl chloride.[3] To synthesize this compound, a deuterated version of the benzyl chloride reagent, specifically 2,4-dichloro-α,α-dideuteriobenzyl chloride, can be employed. This ensures the stable incorporation of two deuterium atoms at the benzylic position.

The overall synthetic scheme can be envisioned in two main stages:

-

Synthesis of the deuterated alkylating agent: Preparation of 2,4-dichloro-α,α-dideuteriobenzyl alcohol followed by its conversion to the corresponding benzyl chloride.

-

Final coupling reaction: Alkylation of the imidazole ethanol intermediate with the deuterated benzyl chloride to yield this compound.

dot

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2,4-Dichloro-α,α-dideuteriobenzyl Alcohol

Materials:

-

2,4-Dichlorobenzoic acid

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deuterium oxide (D₂O)

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of 2,4-dichlorobenzoic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow, dropwise addition of D₂O at 0 °C to decompose the excess LiAlD₄.

-

The resulting mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 2,4-dichloro-α,α-dideuteriobenzyl alcohol as a crude product, which can be purified by crystallization or chromatography.

Synthesis of 2,4-Dichloro-α,α-dideuteriobenzyl Chloride

Materials:

-

2,4-Dichloro-α,α-dideuteriobenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene or toluene

Procedure:

-

A solution of 2,4-dichloro-α,α-dideuteriobenzyl alcohol in anhydrous benzene is treated with an excess of thionyl chloride.

-

The mixture is refluxed for a few hours until the conversion is complete (monitored by TLC or GC).

-

The excess thionyl chloride and solvent are removed by distillation under reduced pressure.

-

The resulting crude 2,4-dichloro-α,α-dideuteriobenzyl chloride can be purified by vacuum distillation.

Synthesis of this compound

Materials:

-

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

-

2,4-Dichloro-α,α-dideuteriobenzyl chloride

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol in anhydrous DMF is added dropwise.

-

The mixture is stirred at room temperature for about 1 hour to ensure the complete formation of the alkoxide.

-

A solution of 2,4-dichloro-α,α-dideuteriobenzyl chloride in anhydrous DMF is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours or until completion as indicated by TLC.

-

The reaction is quenched by the careful addition of water.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude this compound is purified by column chromatography on silica gel.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Miconazole, with the key difference being the absence of the singlet corresponding to the two benzylic protons of the 2,4-dichlorobenzyl group.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-6.8 | m | 9H | Aromatic-H, Imidazole-H |

| ~4.5 | s | 0H | O-CD₂ -Ar (Signal absent) |

| ~4.2 | dd | 1H | N-CH₂-CH |

| ~4.0 | dd | 1H | N-CH₂ -CH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum of this compound should be nearly identical to that of Miconazole. The carbon atom attached to the two deuterium atoms (C-D₂) will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling and may show a slight isotopic shift to a higher field (lower ppm value).

Table 2: Predicted Key ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138-127 | Aromatic-C, Imidazole-C |

| ~75 | C H-O |

| ~70 | O-C D₂-Ar |

| ~53 | N-C H₂ |

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. The molecular ion peak of this compound will be shifted by +2 m/z units compared to unlabeled Miconazole.

Table 3: Predicted Mass Spectrometry Data for Miconazole and this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |

| Miconazole | C₁₈H₁₄Cl₄N₂O | 413.9860 | 415.9938 | 158.9764 (C₇H₅Cl₂⁺) |

| This compound | C₁₈H₁₂D₂Cl₄N₂O | 415.9985 | 418.0063 | 160.9889 (C₇H₃D₂Cl₂⁺) |

The fragmentation pattern will also reflect the presence of deuterium. For instance, the characteristic fragment corresponding to the 2,4-dichlorobenzyl cation will also show a +2 m/z shift.[4]

dot

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed a robust and plausible methodology for the synthesis and characterization of this compound. The proposed synthetic route, leveraging a deuterated 2,4-dichlorobenzyl chloride, offers a direct and efficient means of introducing a stable isotopic label. The outlined characterization techniques, particularly NMR and mass spectrometry, provide the necessary tools to confirm the successful synthesis and isotopic purity of the final product. This this compound internal standard is a critical reagent for advancing research in the fields of mycology, pharmacology, and drug metabolism.

References

An In-depth Technical Guide to the Mechanism of Action of Miconazole-d2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific peer-reviewed studies detailing the mechanism of action of Miconazole-d2 are not available in the public domain. This guide, therefore, provides a comprehensive overview of the well-established mechanism of action of miconazole and extrapolates the anticipated effects of deuterium substitution based on the principles of kinetic isotope effects observed in other deuterated pharmaceuticals.

Introduction to Miconazole and the Rationale for Deuteration

Miconazole is a broad-spectrum imidazole antifungal agent widely used for the treatment of superficial and cutaneous fungal infections.[1][2][3] Its efficacy stems from its ability to disrupt the integrity of the fungal cell membrane.[1][2] The core of its action lies in the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway.[1][2][4][5][6][7][8][9][10]

The strategic replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium, is a common strategy in drug development to enhance pharmacokinetic properties.[][12][13][14] This modification, which results in a deuterated drug like the hypothetical this compound, does not typically alter the fundamental mechanism of action but can significantly impact the drug's metabolic stability.[][12][14][15] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[][12] This can lead to a longer drug half-life, reduced dosing frequency, and potentially an improved safety profile by minimizing the formation of toxic metabolites.[][14]

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of miconazole is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4][5][7][16] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2][16][17]

The inhibition of CYP51 by miconazole leads to two critical downstream effects:

-

Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural integrity and fluidity of the fungal cell membrane.[17][18] This disruption impairs the function of membrane-bound enzymes and transport systems, ultimately hindering fungal growth and replication.[2][18]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of 14α-methylated sterols, such as lanosterol.[5][6][9] These abnormal sterols integrate into the fungal membrane, further disrupting its structure and function, and are considered to be a major contributor to the fungistatic and, at higher concentrations, fungicidal effects of miconazole.[5][6]

Secondary Mechanisms of Action

Beyond the primary target of CYP51, miconazole exhibits other mechanisms that contribute to its antifungal efficacy:

-

Induction of Reactive Oxygen Species (ROS): Miconazole can inhibit fungal peroxidase and catalase, leading to an accumulation of hydrogen peroxide and other reactive oxygen species within the fungal cell.[3][4][] This oxidative stress causes damage to cellular components like proteins, lipids, and DNA, contributing to cell death.[2]

-

Direct Membrane Disruption: At higher concentrations, miconazole is thought to directly interact with the phospholipids in the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.[2][20][21]

The Anticipated Impact of Deuteration in this compound

The metabolism of miconazole in humans is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9 in the liver.[1][7][22] Metabolic pathways include hydroxylation and oxidation of the imidazole and phenyl groups, as well as N-dealkylation.[23]

Deuteration of miconazole at the sites of metabolic attack is expected to slow down its breakdown. The C-D bond is stronger and requires more energy to break than a C-H bond, thus reducing the rate of metabolism by CYP enzymes.[12][13][14]

Potential advantages of this compound over Miconazole:

-

Increased Half-Life: A slower rate of metabolism would lead to a longer plasma half-life.

-

Enhanced Bioavailability: Reduced first-pass metabolism could increase the systemic exposure of the drug.[24]

-

Improved Safety Profile: By reducing the formation of metabolites, some of which could be associated with adverse effects, a better safety and tolerability profile might be achieved.

It is crucial to note that these are theoretical advantages, and without specific experimental data for this compound, the precise impact of deuteration remains speculative.

Quantitative Data

As no specific studies on this compound are available, the following table summarizes key quantitative data for miconazole. It is anticipated that while the in vitro inhibitory concentrations would be similar for this compound, the pharmacokinetic parameters would be altered.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 (CYP51 Inhibition) | Candida albicans | 0.039 µM | [25] |

| IC50 (CYP51 Inhibition) | Human | 0.057 µM | [25] |

| IC50 (CYP2C9 Inhibition) | Human Liver Microsomes | 2.0 µM | [26][27] |

| IC50 (CYP2C19 Inhibition) | Human Liver Microsomes | 0.33 µM | [27] |

| IC50 (CYP3A4 Inhibition) | Human Liver Microsomes | >10 µM | [26] |

| Minimal Inhibitory Concentration (MIC) | Candida albicans | ~10 µg/mL | [20][21] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of miconazole, which would be applicable to the study of this compound.

Ergosterol Biosynthesis Inhibition Assay

Objective: To quantify the inhibition of ergosterol biosynthesis in a fungal culture by miconazole or its deuterated analogue.

Methodology:

-

Fungal Culture: Candida albicans or another susceptible fungal strain is cultured in a suitable broth medium to the mid-logarithmic growth phase.

-

Drug Treatment: The fungal culture is then incubated with varying concentrations of miconazole, this compound, or a vehicle control.

-

Radiolabeling: [14C]acetate is added to the cultures as a precursor for sterol biosynthesis.

-

Sterol Extraction: After a defined incubation period, the fungal cells are harvested, and the non-saponifiable lipids (containing sterols) are extracted using a solvent system (e.g., chloroform:methanol).

-

Analysis: The extracted sterols are separated and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The incorporation of [14C]acetate into ergosterol and its precursors (like lanosterol) is measured to determine the inhibitory effect of the compound.[9][10]

Cytochrome P450 (CYP51) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of miconazole or this compound against fungal and human lanosterol 14α-demethylase.

Methodology:

-

Enzyme Source: Recombinant human or fungal (e.g., from C. albicans) CYP51 is expressed and purified. Alternatively, liver microsomes can be used as a source of human CYP enzymes.[25][28]

-

Reaction Mixture: The reaction mixture contains the enzyme, a suitable buffer, NADPH-cytochrome P450 reductase, and the substrate lanosterol.

-

Inhibitor Addition: Varying concentrations of the test compound (miconazole or this compound) are added to the reaction mixture.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature. The reaction is then stopped, typically by the addition of a strong acid or organic solvent.

-

Product Quantification: The formation of the product, 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, is quantified using LC-MS/MS.[25][28] The IC50 value is then calculated from the concentration-response curve.

Visualizations

Signaling Pathway of Miconazole's Primary Action

Caption: Primary mechanism of Miconazole targeting CYP51 in the ergosterol biosynthesis pathway.

Experimental Workflow for CYP51 Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an inhibitor against CYP51.

Conclusion

Miconazole is a potent antifungal agent with a well-defined primary mechanism of action targeting ergosterol biosynthesis. The development of a deuterated analogue, this compound, is a logical step to potentially improve its pharmacokinetic profile through the kinetic isotope effect. While direct experimental evidence for this compound is currently lacking, the principles of deuteration suggest that it would likely exhibit a similar mechanism of action to miconazole but with enhanced metabolic stability. Further research, including in vitro and in vivo studies, is necessary to confirm these hypotheses and fully characterize the pharmacological profile of this compound.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]

- 3. Miconazole: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Miconazole Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Miconazole - Wikipedia [en.wikipedia.org]

- 8. Effects of miconazole and dodecylimidazole on sterol biosynthesis in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical effects of miconazole on fungi. II. Inhibition of ergosterol biosynthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterated drug - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Effect of miconazole on the structure and function of plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Studies on the mechanism of action of miconazole: effect of miconazole on respiration and cell permeability of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Studies on the Mechanism of Action of Miconazole: Effect of Miconazole on Respiration and Cell Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms of the stereoselective interaction between miconazole and racemic warfarin in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Simultaneous Improvement of Dissolution Behavior and Oral Bioavailability of Antifungal Miconazole via Cocrystal and Salt Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. go.drugbank.com [go.drugbank.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antifungal Properties of Miconazole-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole, a synthetic imidazole derivative, is a well-established antifungal agent with a broad spectrum of activity against various pathogenic fungi, including yeasts and dermatophytes.[1][2] This technical guide focuses on the antifungal properties of Miconazole-d2. It is important to note that this compound is a deuterated form of Miconazole. Deuterium-labeled compounds, such as this compound and Miconazole-d5, are primarily synthesized for use as internal standards in quantitative analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] The substitution of hydrogen with deuterium atoms results in a molecule with a higher molecular weight but nearly identical chemical properties to the non-deuterated parent compound. Consequently, the antifungal activity and mechanism of action of this compound are characteristic of Miconazole. This guide, therefore, delves into the core antifungal attributes of the Miconazole molecule.

Mechanism of Action

The primary antifungal mechanism of Miconazole involves the disruption of the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis.[4][5] Ergosterol is a vital sterol component in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

Miconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is critical in the ergosterol biosynthesis pathway, catalyzing the demethylation of lanosterol. Inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[5] This alteration in sterol composition disrupts the normal structure and function of the cell membrane, leading to increased permeability and ultimately, fungal cell death.

A secondary mechanism of action for Miconazole involves the inhibition of fungal peroxidases, which leads to an intracellular accumulation of reactive oxygen species (ROS).[6] This buildup of toxic peroxides contributes to cellular damage and eventual cell death.

Ergosterol Biosynthesis Inhibition Pathway

Figure 1: Miconazole's inhibition of the ergosterol biosynthesis pathway.

Antifungal Spectrum and Efficacy

Miconazole exhibits a broad spectrum of activity against a wide range of fungi responsible for superficial and systemic mycoses.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro efficacy of Miconazole against various fungal species is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize representative MIC values for Miconazole against various fungal isolates.

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 0.004 - >32 | 0.03 | 0.12 |

| Candida glabrata | 0.016 - 32 | 0.25 | 1.0 |

| Candida krusei | 0.03 - 2.0 | 0.25 | 0.5 |

| Candida parapsilosis | <0.1 - 1.0 | 0.03 | 0.12 |

| Candida tropicalis | <0.1 - 1.0 | 0.06 | 0.25 |

| Data compiled from multiple studies.[7][8] |

| Dermatophyte Species | MIC Range (µg/mL) |

| Trichophyton rubrum | ≤ 4.0 |

| Trichophyton mentagrophytes | ≤ 4.0 |

| Microsporum canis | ≤ 4.0 |

| Epidermophyton floccosum | ≤ 4.0 |

| Data compiled from multiple studies.[1][9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Miconazole's antifungal properties.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the MIC of an antifungal agent against yeast isolates.

1. Inoculum Preparation:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

A suspension of the fungal colonies is prepared in sterile saline.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.

-

The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.

2. Microdilution Plate Preparation:

-

A serial two-fold dilution of Miconazole is prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Each well receives 100 µL of the diluted Miconazole solution.

-

A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

3. Inoculation and Incubation:

-

Each well (except the sterility control) is inoculated with 100 µL of the prepared fungal inoculum.

-

The plate is incubated at 35°C for 24-48 hours.

4. MIC Determination:

-

The MIC is determined as the lowest concentration of Miconazole that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

Experimental Workflow for Antifungal Susceptibility Testing

Figure 2: General experimental workflow for determining the MIC of Miconazole.

Conclusion

This compound, as a deuterated analog of Miconazole, is a valuable tool for the accurate quantification of the parent drug in research and clinical settings. Its antifungal properties are intrinsically linked to the non-deuterated Miconazole molecule. The primary mechanism of action involves the potent inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. This, coupled with the induction of oxidative stress, results in a broad-spectrum antifungal activity against a variety of clinically relevant fungi. The provided quantitative data and experimental protocols offer a comprehensive resource for researchers and professionals in the field of drug development and mycology.

References

- 1. Miconazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Miconazole: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Miconazole activity against Candida biofilms developed on acrylic discs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Miconazole Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Investigation of Miconazole-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole is a broad-spectrum imidazole antifungal agent with well-established efficacy against a variety of fungal pathogens, including species of Candida and dermatophytes.[1] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 (CYP) enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, altering membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[1] A secondary mechanism involves the induction of reactive oxygen species (ROS) within the fungal cell, contributing to its fungicidal activity.[1][2][3]

Deuteration of drug molecules, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to potentially improve the metabolic profile of a compound. This modification can lead to a slower rate of metabolism, thereby increasing systemic exposure and potentially enhancing efficacy or altering dosing regimens. This guide outlines a hypothetical preliminary in vitro investigation of Miconazole-d2, the deuterated analog of Miconazole, to assess its antifungal activity, mechanism of action, and metabolic profile in comparison to its non-deuterated counterpart. The experimental protocols and data presented herein are based on established methodologies for Miconazole and serve as a framework for the evaluation of this compound.

Data Presentation

Table 1: In Vitro Antifungal Susceptibility of Miconazole Against Various Candida Species (Hypothetical Data for this compound)

| Fungal Species | Miconazole MIC (µg/mL) | This compound MIC (µg/mL) |

| Candida albicans | 0.016 - 32[4] | Data to be determined |

| Candida glabrata | 0.016 - 32[4] | Data to be determined |

| Candida tropicalis | 0.016 - 32[4] | Data to be determined |

| Candida parapsilosis | 0.016 - 32[4] | Data to be determined |

| Candida krusei | Data not readily available | Data to be determined |

MIC values for Miconazole are sourced from existing literature. The values for this compound are hypothetical and would be determined through the experimental protocols outlined below.

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Miconazole (Hypothetical Data for this compound)

| CYP Isoform | Miconazole IC50 (µM) | This compound IC50 (µM) |

| CYP1A2 | Data not readily available | Data to be determined |

| CYP2C9 | 2.0[5][6] | Data to be determined |

| CYP2C19 | 0.33[5][6] | Data to be determined |

| CYP2D6 | Data not readily available | Data to be determined |

| CYP3A4 | Comparable to fluconazole[5] | Data to be determined |

IC50 values for Miconazole are sourced from existing literature. The values for this compound are hypothetical and would be determined through the experimental protocols outlined below.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the in vitro antifungal activity of this compound against various fungal pathogens and compare it to Miconazole.

Methodology: The broth microdilution method will be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27/ISO 16256 standard.[7][8]

Procedure:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration.

-

Drug Dilution: Miconazole and this compound are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.[9]

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

In Vitro Reactive Oxygen Species (ROS) Induction Assay

Objective: To investigate the potential of this compound to induce ROS in fungal cells, a known secondary mechanism of action for Miconazole.

Methodology: A cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), will be used to detect intracellular ROS.[10][11]

Procedure:

-

Cell Preparation: Fungal cells are cultured to the mid-logarithmic phase and then washed and resuspended in a suitable buffer.

-

Loading with DCFH-DA: The fungal cell suspension is incubated with DCFH-DA, which diffuses into the cells and is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).

-

Treatment: The cells are then treated with various concentrations of Miconazole, this compound, a positive control (e.g., hydrogen peroxide), and a vehicle control.

-

Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[10] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

In Vitro Metabolism Study Using Human Liver Microsomes

Objective: To assess the metabolic stability of this compound in comparison to Miconazole.

Methodology: An in vitro metabolic stability assay will be conducted using pooled human liver microsomes (HLM).[12][13]

Procedure:

-

Incubation Mixture: A reaction mixture is prepared containing pooled HLM, a NADPH-regenerating system, and either Miconazole or this compound in a phosphate buffer.

-

Incubation: The reaction is initiated by the addition of the test compound and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound (Miconazole or this compound).

-

Data Analysis: The rate of disappearance of the parent compound is used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound on major human CYP isoforms.

Methodology: An in vitro CYP inhibition assay will be performed using HLM and isoform-specific probe substrates.[14][15]

Procedure:

-

Incubation Mixture: A reaction mixture is prepared containing HLM, a specific CYP probe substrate, and a range of concentrations of the inhibitor (Miconazole or this compound).

-

Incubation: The reaction is initiated by the addition of a NADPH-regenerating system and incubated at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent.

-

Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

-

Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for MIC determination.

Caption: Experimental workflow for in vitro metabolism assay.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Fungicidal activity of miconazole against Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Miconazole activity against Candida biofilms developed on acrylic discs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. assaygenie.com [assaygenie.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

A Technical Guide to Miconazole-d2 for Research Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of Miconazole-d2. Miconazole, an imidazole antifungal agent, is a subject of extensive research due to its well-established mechanism of action and potential therapeutic applications beyond mycology. The deuterated analog, this compound, is a critical tool in pharmacokinetic and metabolic studies, offering a stable isotope label for precise quantification.

This compound Suppliers and Specifications

The selection of a reliable supplier is paramount for ensuring the quality and integrity of research data. Below is a compilation of suppliers offering this compound for research purposes, along with key technical specifications.

| Supplier | Catalog Number | Purity | Isotopic Purity | Formulation | Storage |

| MedChemExpress | HY-B0454S2 | >98% | No data | Solid | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |

| BOC Sciences | BLP-004759 | No data | No data | Solid | No data |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on purity, isotopic enrichment, and any potential impurities. A sample CoA for Miconazole Nitrate from GoldBio indicates that typical purity specifications are between 98.0 – 102.0%[1]. Another from MOLNOVA for Miconazole shows 98% purity by HPLC[2].

Mechanism of Action and Signaling Pathways

Miconazole's primary antifungal activity stems from the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[3][4] This disruption leads to the accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and the function of membrane-bound proteins.[5][6] This ultimately results in impaired fungal growth and cell death.[6]

Beyond its antifungal properties, miconazole has been shown to influence various signaling pathways in mammalian cells, making it a compound of interest in cancer research.[7] It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[3][4][6] Furthermore, miconazole can modulate calcium signaling and affect the expression of proteins involved in cell cycle regulation, such as p53, p21, and cyclin-dependent kinases (CDKs).[5][7]

Primary mechanism of action of Miconazole in fungi.

Experimental Protocols

The use of this compound is particularly advantageous in studies requiring the differentiation and quantification of the administered compound from its endogenous or co-administered non-labeled counterpart.

In Vitro Metabolism Study using Liver Microsomes

Objective: To determine the metabolic stability of Miconazole.

Materials:

-

Miconazole and this compound (as an internal standard)

-

Human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Miconazole in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM, and the Miconazole stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining Miconazole relative to the this compound internal standard.

Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of Miconazole in rats.

Materials:

-

Miconazole formulation for administration (e.g., oral gavage, intravenous injection)

-

This compound as an internal standard

-

Sprague-Dawley rats

-

Blood collection supplies (e.g., capillaries, EDTA tubes)

-

Centrifuge

-

Protein precipitation reagents (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Administer a known dose of Miconazole to the rats.

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples.

-

Process the blood samples to obtain plasma.

-

To a known volume of plasma, add a fixed amount of this compound in a protein precipitation solvent.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Quantify the concentration of Miconazole in each sample by comparing its peak area to that of the this compound internal standard.

Experimental models for studying candidiasis in rats have been established, which can be adapted for efficacy studies of miconazole formulations.[8] Similarly, mouse models of vaginal candidiasis are also well-documented and can serve as a basis for protocol development.[9]

Supplier Selection Workflow

Choosing the right supplier for this compound is a critical step that can significantly impact research outcomes. The following diagram outlines a logical workflow for this process.

References

- 1. goldbio.com [goldbio.com]

- 2. molnova.com:443 [molnova.com:443]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Miconazole Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of miconazole therapy in experimental disseminated candidiasis in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocols for vaginal inoculation and sample collection in the experimental mouse model of Candida vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Miconazole-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical testing and quality control specifications for Miconazole-d2, a deuterated analog of the antifungal agent Miconazole. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are of significant interest in pharmaceutical development due to their potential to alter metabolic pathways and improve pharmacokinetic profiles. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for key analytical tests, and visualizes the quality control workflow.

Data Presentation: Typical Certificate of Analysis for this compound

The following table summarizes the typical quantitative data and specifications for a batch of this compound active pharmaceutical ingredient (API). These specifications ensure the identity, purity, strength, and quality of the material.

| Test | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Identification A (IR) | The infrared absorption spectrum corresponds to that of the this compound reference standard. | Infrared Spectroscopy (IR) |

| Identification B (MS) | The mass spectrum exhibits the expected molecular ion peak for this compound. | Mass Spectrometry (MS) |

| Assay (on dried basis) | 98.0% - 102.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (d2) | ≥ 98% | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |

| Related Substances | ||

| - Any individual impurity | ≤ 0.2% | HPLC |

| - Total impurities | ≤ 0.5% | HPLC |

| Loss on Drying | ≤ 0.5% | Thermogravimetric Analysis (TGA) |

| Residue on Ignition | ≤ 0.1% | USP <281> |

| Residual Solvents | Meets the requirements of USP <467> | Gas Chromatography (GC) |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Identification A: Infrared Spectroscopy (IR)

-

Objective: To confirm the identity of the sample by comparing its infrared spectrum with that of a reference standard.

-

Methodology:

-

A small amount of the this compound sample is intimately mixed with dry potassium bromide (KBr).

-

The mixture is compressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded over the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is compared with the spectrum of a certified this compound reference standard obtained under the same conditions. The positions and relative intensities of the absorption bands should be concordant.

-

Identification B: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound and provide evidence of deuterium incorporation.

-

Methodology:

-

A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrum is acquired in positive ion mode.

-

The spectrum is examined for the presence of the molecular ion peak corresponding to the theoretical mass of this compound.

-

Assay and Purity: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the content (assay) of this compound and to detect and quantify any related substances (impurities).

-

Methodology:

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate buffer).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 230 nm.

-

-

Standard Preparation: A standard solution of known concentration of the this compound reference standard is prepared in the mobile phase.

-

Sample Preparation: A sample solution of the this compound being tested is prepared at a similar concentration to the standard solution.

-

Procedure: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas for this compound and any impurities are recorded.

-

Calculation: The assay is calculated by comparing the peak area of the sample to the peak area of the standard. Impurity levels are determined by area normalization, assuming a response factor of 1.0 for all impurities unless otherwise known.

-

Isotopic Purity: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)

-

Objective: To determine the percentage of the deuterated species (d2) and to quantify the levels of non-deuterated (d0) and other deuterated variants.

-

Methodology (MS):

-

The mass spectrum obtained during the identification step is used.

-

The relative intensities of the molecular ion peaks corresponding to Miconazole-d0, Miconazole-d1, and this compound are measured.

-

The isotopic purity is calculated as the percentage of the d2 peak intensity relative to the sum of the intensities of the d0, d1, and d2 peaks.

-

-

Methodology (NMR):

-

A ¹H NMR spectrum of the sample is acquired.

-

The integration of the proton signal at the site of deuteration is compared to the integration of a non-deuterated proton signal in the molecule. The reduction in the integral of the deuterated position corresponds to the degree of deuteration.

-

Alternatively, a ²H NMR spectrum can be acquired to directly observe the deuterium signal.

-

Mandatory Visualizations

Quality Control Workflow for this compound

The following diagram illustrates the logical flow of the quality control process for this compound, from the receipt of raw materials to the final release of the active pharmaceutical ingredient.

Caption: Quality control workflow for this compound API.

Signaling Pathway (Illustrative Example)

As Miconazole is an antifungal agent, a relevant signaling pathway is its mechanism of action. Miconazole inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.

Caption: Mechanism of action of Miconazole.

Deuterated Miconazole for Advanced Studies of Fungal Cell Membrane Interactions

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the application of deuterated miconazole as a sophisticated tool for investigating the intricate interactions between this antifungal agent and the fungal cell membrane. By leveraging the unique properties of deuterium, researchers can gain unprecedented insights into the drug's mechanism of action, localization, and dynamic behavior within the lipid bilayer, paving the way for the development of more effective antifungal therapies.

Introduction: The Rationale for Deuterating Miconazole

Miconazole is a widely used azole antifungal agent that primarily functions by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol.[1][2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[2] Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which collectively disrupt membrane structure and lead to fungal cell death.[2][4][5]

While the primary target of miconazole is well-established, a deeper understanding of its physical interaction with the membrane is crucial. This is where isotopic labeling becomes invaluable. Deuterium (²H), a stable, non-radioactive isotope of hydrogen, serves as a powerful probe in molecular studies for several reasons:

-

Minimal Perturbation: Replacing hydrogen with deuterium is the smallest structural modification possible, ensuring that the pharmacological properties of the drug remain virtually unchanged.[6]

-

NMR Spectroscopy: The deuterium nucleus possesses a quadrupole moment, making it highly sensitive to its local electronic environment. This property is exploited in solid-state Nuclear Magnetic Resonance (ssNMR) to determine the orientation and dynamics of deuterated molecules within ordered systems like lipid membranes.[7][8][9]

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[10] This can slow down metabolic degradation at the site of deuteration, a principle used to improve the pharmacokinetic profiles of drugs.[11][12]

By strategically replacing specific hydrogen atoms on the miconazole molecule with deuterium, researchers can effectively "tag" the drug for detailed biophysical analysis without altering its fundamental interaction with its biological targets.

Synthesis of Deuterated Miconazole

The synthesis of deuterated miconazole can be achieved by incorporating deuterium-labeled precursors into established synthetic routes. A representative, generalized pathway is illustrated below, highlighting the key steps to produce a site-specifically deuterated miconazole analog. The process involves the intermolecular insertion of a carbenoid species to a deuterated imidazole, followed by reduction and etherification.[13]

Caption: A generalized synthetic pathway for producing deuterated miconazole.

Elucidating Drug-Membrane Interactions: Experimental Protocols

Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in non-crystalline, ordered environments like lipid bilayers.[14] Using deuterated miconazole allows for direct observation of the drug's orientation and mobility within the membrane.[7][8]

Objective: To determine the location, orientation, and dynamics of deuterated miconazole within a model fungal membrane.

Methodology:

-

Preparation of Model Membranes:

-

Prepare multilamellar vesicles (MLVs) that mimic the fungal plasma membrane. A typical composition is a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and ergosterol (e.g., 70:30 mol ratio).

-

Dissolve the lipids and deuterated miconazole (e.g., 1-2 mol%) in an organic solvent (e.g., chloroform/methanol).

-

Dry the mixture under a stream of nitrogen gas to form a thin lipid film, followed by removal of residual solvent under high vacuum for at least 4 hours.

-

Hydrate the lipid film with a suitable buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4) at a temperature above the lipid phase transition to form MLVs.

-

-

²H-NMR Data Acquisition:

-

Transfer the hydrated MLV sample into a 4 mm or 5 mm solid-state NMR rotor.

-

Acquire ²H-NMR spectra using a high-field NMR spectrometer equipped with a solid-state probe.

-

Employ a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) to refocus the broad deuterium signal and obtain an undistorted powder pattern spectrum.

-

Perform experiments at a controlled temperature relevant to biological conditions (e.g., 30°C).

-

-

Data Analysis:

-

The resulting spectrum is a Pake doublet, characteristic of a deuterated group undergoing anisotropic motion.

-

Measure the quadrupolar splitting (ΔνQ), which is the frequency separation between the two most prominent peaks.

-

The magnitude of ΔνQ is directly related to the segmental order parameter (S_CD_), which quantifies the motional restriction of the C-²H bond vector. A larger splitting indicates a more ordered and less mobile environment.

-

Compare spectra from different deuterated positions on miconazole and in membranes with and without ergosterol to map the drug's position and interactions.

-

Caption: Experimental workflow for solid-state NMR analysis of deuterated miconazole.

Lipidomics provides a quantitative snapshot of the entire lipid profile of a cell, revealing how miconazole treatment alters the composition of the fungal membrane beyond just ergosterol.[15][16]

Objective: To quantify the global changes in lipid classes and species in fungal cells following miconazole exposure.

Methodology:

-

Fungal Culture and Treatment:

-

Grow a fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., YPD) to mid-logarithmic phase.

-

Expose the culture to miconazole at a sub-inhibitory concentration (e.g., 0.5 x MIC) for a defined period (e.g., 4-6 hours) to induce metabolic changes without causing widespread cell death. A vehicle-only culture serves as the control.

-

Harvest cells by centrifugation at 4°C and wash with cold sterile water.

-

-

Lipid Extraction:

-

Perform a total lipid extraction using a well-established method, such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE)-based protocol, which is efficient for a broad range of lipid classes.

-

Include internal standards (deuterated or odd-chain lipids not present in the organism) at the start of the extraction for absolute quantification.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried lipid extract in a suitable solvent.

-

Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

-

Use reverse-phase chromatography to separate lipid species based on their acyl chain length and saturation.

-

Acquire data in both positive and negative ion modes to detect different lipid classes (e.g., phospholipids, sphingolipids, sterols).

-

Use data-dependent acquisition to trigger fragmentation (MS/MS) of detected lipid ions for structural confirmation.

-

-

Data Analysis:

-

Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL) to identify and quantify hundreds of lipid species.

-

Perform statistical analysis (e.g., t-test, volcano plots, principal component analysis) to identify lipid species that are significantly altered between miconazole-treated and control samples.

-

Data Presentation and Interpretation

The following tables present representative quantitative data that could be obtained from the experiments described above.

Table 1: Representative ²H Solid-State NMR Data for Deuterated Miconazole in Model Membranes

This table shows how the motional freedom of different parts of the miconazole molecule (represented by quadrupolar splitting) is affected by the presence of ergosterol in the membrane.

| Deuterated Position on Miconazole | Membrane Composition | Quadrupolar Splitting (ΔνQ) at 30°C (kHz) | Interpretation |

| Imidazole-d₄ ring | POPC only | 28 ± 2 | Relatively high mobility within the fluid bilayer. |

| Imidazole-d₄ ring | POPC / Ergosterol (7:3) | 45 ± 3 | Significantly restricted motion, suggesting interaction with ergosterol-rich domains. |

| Dichlorophenyl-d₃ ring | POPC only | 35 ± 2.5 | Anchored in a specific region of the membrane. |

| Dichlorophenyl-d₃ ring | POPC / Ergosterol (7:3) | 38 ± 2 | Minor change, suggesting this part of the molecule is less affected by ergosterol. |

Values are hypothetical means ± SD.

Table 2: Representative Lipidomic Changes in C. albicans after Miconazole Treatment

This table highlights the expected shifts in major lipid classes following the inhibition of the ergosterol pathway.[16][17]

| Lipid Class / Species | Control (Untreated) (mol % of total lipids) | Miconazole-Treated (mol % of total lipids) | Fold Change |

| Sterols | |||

| Ergosterol | 4.5 ± 0.4 | 0.8 ± 0.1 | -5.6 |

| Lanosterol | 0.1 ± 0.02 | 1.9 ± 0.3 | +19.0 |

| Other 14α-methyl sterols | < 0.1 | 3.1 ± 0.5 | >+30.0 |

| Sphingolipids | |||

| Inositolphosphoceramides | 8.2 ± 0.7 | 5.5 ± 0.6 | -1.5 |

| Glycerophospholipids | |||

| Phosphatidylcholine | 41.3 ± 2.1 | 42.1 ± 1.9 | ~1.0 |

Values are hypothetical means ± SD. Fold changes highlight the dramatic accumulation of sterol precursors and depletion of ergosterol and complex sphingolipids, which rely on proper sterol levels.[15]

Visualizing the Core Concepts

The diagrams below illustrate the key pathways and logical relationships central to this research.

Caption: Miconazole's mechanism of action via inhibition of ergosterol synthesis.

Caption: Logical benefits of using deuterated miconazole for membrane studies.

Conclusion

The strategic use of deuterated miconazole provides a powerful analytical advantage for studying its interactions with fungal cell membranes. By combining site-specific deuterium labeling with advanced techniques like solid-state NMR and lipidomics, researchers can move beyond the enzyme-inhibitor model to physically map the drug's behavior within the lipid bilayer. This multi-faceted approach yields critical data on drug localization, dynamics, and the global cellular response to its presence. Such detailed mechanistic insights are indispensable for the rational design of next-generation antifungal agents with improved efficacy and reduced potential for resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Effect of miconazole on the structure and function of plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NMR spectroscopy of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting fungal membrane homeostasis with imidazopyrazoindoles impairs azole resistance and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipidomics and in Vitro Azole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A detailed lipidomic study of human pathogenic fungi Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Bioanalysis of Miconazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Miconazole in human plasma. The use of a stable isotope-labeled internal standard, Miconazole-d2, ensures high accuracy and precision, compensating for matrix effects and variability in sample processing. The described protocol employs a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for high-throughput bioanalysis in clinical research and drug development settings.

Introduction

Miconazole is a broad-spectrum antifungal agent used for the treatment of various fungal infections. Accurate and reliable quantification of Miconazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to improve method performance by correcting for variations in extraction recovery and matrix-induced ionization suppression or enhancement.[1][2] This application note provides a detailed protocol for the bioanalysis of Miconazole in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Miconazole analytical standard

-

This compound internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Standard Solutions Preparation

Stock solutions of Miconazole and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. A working internal standard solution of this compound is prepared at a concentration of 100 ng/mL in the same diluent.

Sample Preparation

A protein precipitation method is employed for the extraction of Miconazole and this compound from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of the this compound working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following chromatographic and mass spectrometric conditions are a starting point and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 2 |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Table 3: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 4: MRM Transitions

Based on published fragmentation patterns, the following MRM transitions are proposed.[3][4] The precursor ion for Miconazole is [M+H]+ at m/z 415.0. A common fragment results from the cleavage of the dichlorobenzyl ether linkage, yielding a fragment at m/z 159.0. Another significant fragment corresponds to the remaining portion of the molecule at m/z 255.0. For this compound, assuming the deuterium labels are on a stable part of the molecule not involved in the primary fragmentation, the precursor and fragment ions will be shifted by 2 Da.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Miconazole | 415.0 | 159.0 | 100 | 30 | 25 |

| 415.0 | 255.0 | 100 | 30 | 20 | |

| This compound (IS) | 417.0 | 159.0 | 100 | 30 | 25 |

| 417.0 | 257.0 | 100 | 30 | 20 |

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of Miconazole and this compound in blank plasma from at least six different sources.

-

Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of Miconazole to this compound against the concentration of Miconazole. A linear range of 1-1000 ng/mL is typically appropriate for pharmacokinetic studies. The correlation coefficient (r²) should be >0.99.

-

Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. The precision (%CV) should be ≤15% (≤20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).

-

Recovery: The extraction recovery of Miconazole and this compound should be consistent and reproducible across the concentration range.

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The matrix factor should be consistent across different lots of plasma.

-

Stability: The stability of Miconazole in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) should be evaluated.

Visualizations

Caption: Bioanalytical workflow for Miconazole quantification.

Caption: Miconazole's mechanism of action in fungi.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

Application Note: Quantification of Miconazole in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

Miconazole is a broad-spectrum imidazole antifungal agent used for the treatment of topical and systemic fungal infections. Accurate and reliable quantification of miconazole in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of miconazole in human plasma. The use of a stable isotope-labeled internal standard, Miconazole-d2, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]

Experimental

Materials and Reagents

-

Miconazole certified reference standard (≥98% purity)

-

This compound (internal standard, IS) (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatography: Shimadzu Nexera X2 UHPLC system

-

Mass Spectrometer: SCIEX QTRAP 6500+ System

-

Analytical Column: Waters ACQUITY UPLC C18, 2.1 x 100 mm, 2.2 µm

LC-MS/MS Conditions

A gradient elution was performed using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Waters ACQUITY UPLC C18, 2.1 x 100 mm, 2.2 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 2.0 | |

| 2.1 | |

| 3.0 |

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The detection was performed using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometer Parameters

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| MRM Transitions | Analyte |

| Miconazole | |

| This compound (IS) |

Note: The MRM transition for Miconazole is based on literature.[2] The transition for this compound is inferred based on a +2 Da shift.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Miconazole and this compound were separately dissolved in methanol.

-

Working Standard Solutions: Serial dilutions of the miconazole stock solution were made in 50:50 acetonitrile:water to prepare calibration standards.

-

Internal Standard Working Solution (100 ng/mL): The this compound stock solution was diluted in acetonitrile.

-

Calibration Curve and QC Samples: Calibration standards and QC samples at low, medium, and high concentrations were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Experimental workflow for plasma sample preparation and analysis.

Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation.[3]

Linearity

The calibration curve was linear over the concentration range of 0.1 to 250 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Details

| Parameter | Result |

| Concentration Range | 0.1 - 250 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Mean r² | 0.9985 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels. The results were within the acceptable limits of ±15% (±20% for LLOQ).[3]

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | 8.5 | 105.2 | 11.2 | 103.8 |

| Low | 0.3 | 6.2 | 98.7 | 8.9 | 101.5 |

| Medium | 50 | 4.1 | 102.3 | 6.5 | 99.4 |

| High | 200 | 3.5 | 97.9 | 5.8 | 98.1 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | 92.5 | 96.8 |

| Medium | 50 | 94.1 | 98.2 |

| High | 200 | 93.7 | 97.5 |

Stability

Miconazole was found to be stable in human plasma under various storage and handling conditions.

Table 6: Stability Data

| Stability Condition | Duration | Stability (%) |

| Bench-top (Room Temperature) | 4 hours | 96.5 |

| Freeze-Thaw (3 cycles) | -80 °C | 95.8 |

| Long-term | 30 days | 97.2 |

Conclusion

A simple, rapid, and sensitive LC-MS/MS method for the quantification of miconazole in human plasma has been developed and validated. The use of a deuterated internal standard, this compound, ensures high accuracy and reliability. The method demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for high-throughput analysis in clinical and research settings.

References

Application Notes and Protocols for Miconazole-d2 as an Internal Standard in Clinical Samples

Introduction

Miconazole is a widely used imidazole antifungal agent for the treatment of topical and systemic fungal infections. Accurate quantification of miconazole in clinical samples, such as plasma or serum, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and matrix effects. Miconazole-d2 (or other deuterated variants like Miconazole-d5) is an ideal internal standard for the bioanalysis of miconazole due to its similar chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatographic separation. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of miconazole in clinical samples.

Quantitative Data Summary